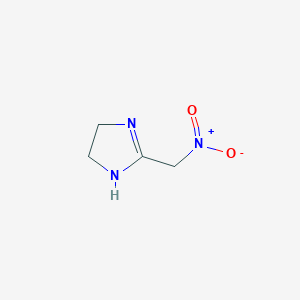

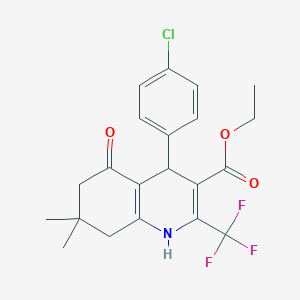

![molecular formula C13H6Cl3F2NO2 B3127177 2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 338403-93-3](/img/structure/B3127177.png)

2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone

Overview

Description

Scientific Research Applications

Synthesis of Phosphorus Compounds

A study by Kalantari, Islami, Hassani, and Saidi (2006) explores a route for synthesizing phosphorus compounds containing trifluoromethyl or trichloromethyl groups. This involves a one-pot condensation of triphenylphosphine and dialkyl acetylenedicarboxylate in the presence of NH-acids like 2,2,2-trifluoro-1-(1H- pyrrol-2-yl)ethanone or 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, leading to the preparation of dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2, 3-dicarboxylate (Kalantari et al., 2006).

Development of Voriconazole

Butters, Ebbs, Green, Macrae, Morland, Murtiashaw, and Pettman (2001) discuss the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. They studied the diastereocontrol of reactions involving 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, a compound closely related to the queried chemical (Butters et al., 2001).

Regioselectivity in Reactions

Rozentsveig, Shainyan, Kondrashov, Rudyakova, Rozentsveig, Chernyshev, and Levkovskaya (2008) investigate the reactions of N-(polychloroethylidene)-sulfonamides with 1H-pyrrole and 1-methyl-1H-pyrrole, including compounds similar to 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone. They focus on the regioselectivity of these reactions, which is influenced by the nature of substituents in the electrophile molecule (Rozentsveig et al., 2008).

Synthesis of New Heterocyclic Compounds

Bhat, Nagaraja, Divyaraj, Harikrishna, Pai, Biswas, and Peethamber (2016) describe the synthesis of new 1,2,3-triazolyl chalcone derivatives via a Claisen–Schmidt reaction approach. These compounds are potential anti-microbial, anti-oxidant, and anti-cancer agents. The study involves the use of ethanone derivatives, related to the chemical (Bhat et al., 2016).

Synthesis of Benzothiazole- and Benzimidazole-Based Heterocycles

Darweesh, Mekky, Salman, and Farag (2016) focus on synthesizing novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. This research includes compounds derived from 1-(1-methyl-1H-benzimidazol-2-yl)-2-(phenylsulfonyl)-1-ethanone, a compound structurally similar to the queried chemical (Darweesh et al., 2016).

Synthesis of New Trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines

Bonacorso, Calheiro, Rodrigues, Stefanello, Soares, Zanatta, and Martins (2016) present a method for synthesizing new series of trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines. The process involves cyclocondensation reactions and is environmentally benign, indicating potential applications of similar compounds in green chemistry (Bonacorso et al., 2016).

Synthesis of 4-Trichloroacetyl-1,2,3-Triazoles

Bonacorso, Líbero, Luz, Moraes, Cavinatto, Stefanello, Rodrigues, Zanatta, and Martins (2017) synthesized a series of (1H-1,2,3-triazol-4-yl)carbohydrazides from 4-trichloroacetyl-1H-1,2,3-triazoles. These compounds serve as building blocks for constructing fluorinated heterocycles analogous to rufinamide, demonstrating the versatility of such compounds in synthetic chemistry (Bonacorso et al., 2017).

Synthesis and Optical Properties of BODIPY Fluorophores

Schmidt, Trofimov, Mikhaleva, Zorina, Protzuk, Petrushenko, Ushakov, Dvorko, Méallet-Renault, Clavier, Vu, Tran, and Pansu (2009) discuss the synthesis of a novel BODIPY fluorophore, a representative of the BODIPY fluorophore family. The study involves the trifluoroacetylation of pyrroles, closely related to the chemical of interest, showing its potential in developing advanced materials with unique optical properties (Schmidt et al., 2009).

Future Directions

The future directions for the study of “2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential applications. For instance, sodium sulfinates, which are structurally similar, have been identified as powerful building blocks for the synthesis of organosulfur compounds, and substantial progress has been made in their utilization .

properties

IUPAC Name |

2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3F2NO2/c14-13(15,16)12(21)10-3-6(5-19-10)11(20)8-2-1-7(17)4-9(8)18/h1-5,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQSOYOMGYNKMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901163777 | |

| Record name | 2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901163777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338403-93-3 | |

| Record name | 2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338403-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901163777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3127097.png)

![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,4-difluorobenzenecarboxamide](/img/structure/B3127103.png)

![3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2,6-dichlorobenzyl)oxime](/img/structure/B3127118.png)

![N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3127124.png)

![1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone O-methyloxime](/img/structure/B3127134.png)

![2-{[({1-[2-(4-Fluorophenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene](/img/structure/B3127151.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B3127165.png)